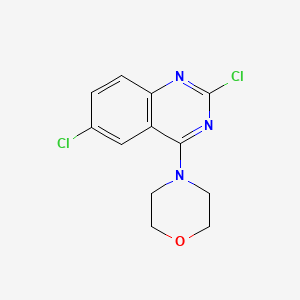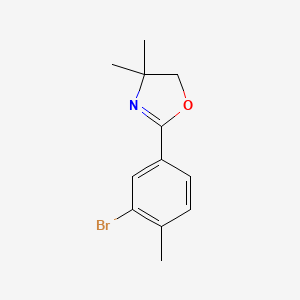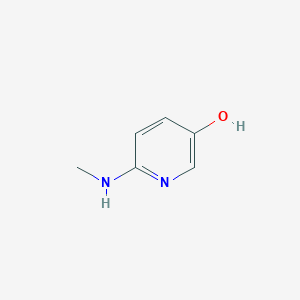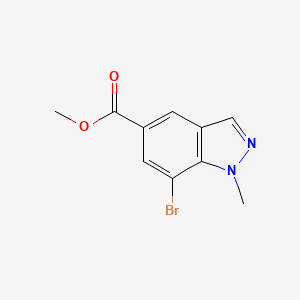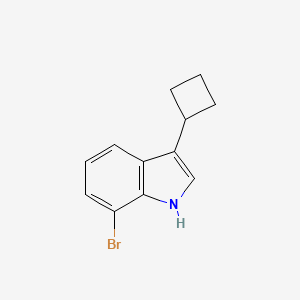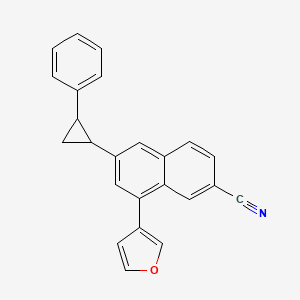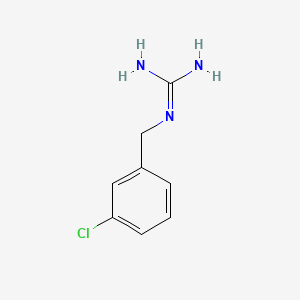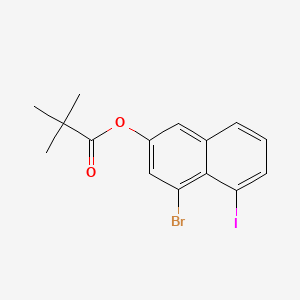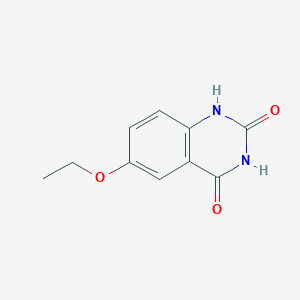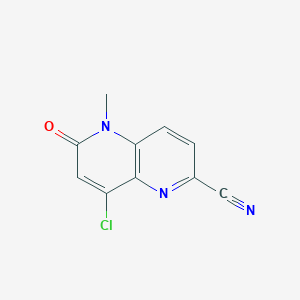![molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2](/img/structure/B13928279.png)
1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their broad range of chemical and biological properties
Métodos De Preparación
The synthesis of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, a primary amine, and an ammonium salt . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.
Aplicaciones Científicas De Investigación
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its imidazole rings, which can form hydrogen bonds and coordinate with metal ions . This interaction can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparación Con Compuestos Similares
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be compared with other imidazole derivatives such as 1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique structure of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
82137-72-2 |
|---|---|
Fórmula molecular |
C27H27N7 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3 |
Clave InChI |
PVERJKNCKZHUDS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

